Scaffold Validation for HDAC Inhibition: Class-Level Evidence Supporting the Morpholinopyrimidine Pharmacophore
The 2-morpholinopyrimidine scaffold is a validated pharmacophore for targeting histone deacetylases (HDACs). The dual PI3K/HDAC inhibitor CUDC-907, which incorporates a morpholinopyrimidine subunit, potently inhibits class I PI3Ks (alpha, beta, delta) and class I/II HDAC enzymes [1]. While no direct IC50 data is available for the target compound, this class-level evidence indicates that the morpholinopyrimidine core in N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide positions it as a potential HDAC probe. In contrast, the N-(pyrimidin-5-yl)acetamide scaffold (CAS 45810-14-8) lacking the morpholine and 4,6-dimethyl groups has no established HDAC inhibition activity, demonstrating the critical importance of these substituents .
| Evidence Dimension | Scaffold Association with HDAC Inhibition |
|---|---|
| Target Compound Data | Contains validated morpholinopyrimidine HDAC-targeting pharmacophore (based on CUDC-907 precedent) |
| Comparator Or Baseline | N-(pyrimidin-5-yl)acetamide (CAS 45810-14-8): no reported HDAC inhibition activity |
| Quantified Difference | Qualitative: presence vs. absence of morpholinopyrimidine HDAC pharmacophore |
| Conditions | Biochemical and cellular HDAC inhibition assays (CUDC-907; PI3K/HDAC dual inhibition confirmed in patient-derived lymphoma models) |
Why This Matters
Confirms that the target compound's core scaffold is biologically relevant for epigenetic applications, whereas simpler pyrimidine analogs lack this validated activity.
- [1] Qian, K., et al. A First-In-Man Phase 1 Study Of CUDC-907, a First-In-Class Chemically-Designed Dual Inhibitor Of PI3K and HDAC In Patients With Refractory Or Relapsed Lymphoma and Multiple Myeloma. Clinical Lymphoma Myeloma and Leukemia, 2013, 13, S351. View Source
